molecular formula C19H20ClN3O2 B2396072 1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(1-phenylethyl)urea CAS No. 891109-01-6

1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(1-phenylethyl)urea

Cat. No.: B2396072
CAS No.: 891109-01-6
M. Wt: 357.84
InChI Key: GJTABTPUGRYYJH-UHFFFAOYSA-N
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Description

1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(1-phenylethyl)urea is a complex organic compound characterized by the presence of a chlorophenyl group, a pyrrolidinone ring, and a phenylethyl urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(1-phenylethyl)urea typically involves multi-step organic reactions. One common approach is the condensation of 4-chlorobenzaldehyde with pyrrolidinone to form an intermediate, which is then reacted with phenylethyl isocyanate under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of microreactor technology can enhance the scalability and sustainability of the synthesis process, making it more suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(1-phenylethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.

Scientific Research Applications

1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(1-phenylethyl)urea has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(1-phenylethyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenyl)-3-(1-phenylethyl)urea: Lacks the pyrrolidinone ring, which may affect its biological activity and chemical properties.

    1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)urea: Lacks the phenylethyl group, potentially altering its interaction with molecular targets.

    1-(1-(4-Chlorophenyl)-3-yl)-3-(1-phenylethyl)urea: Lacks the oxopyrrolidinone ring, which may influence its stability and reactivity.

Uniqueness

1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(1-phenylethyl)urea is unique due to the combination of its structural features, which confer specific chemical and biological properties

Properties

IUPAC Name

1-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-3-(1-phenylethyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O2/c1-13(14-5-3-2-4-6-14)21-19(25)22-16-11-18(24)23(12-16)17-9-7-15(20)8-10-17/h2-10,13,16H,11-12H2,1H3,(H2,21,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJTABTPUGRYYJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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